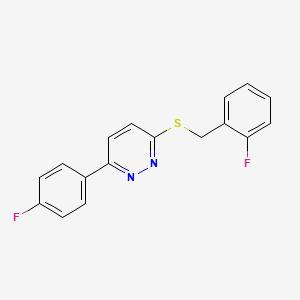

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2S/c18-14-7-5-12(6-8-14)16-9-10-17(21-20-16)22-11-13-3-1-2-4-15(13)19/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVSCGLYWHAAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine typically involves the reaction of 2-fluorobenzylthiol with 6-(4-fluorophenyl)pyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).

Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent like DMF and a base such as sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Materials Science: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural analogs differ primarily in substituent positions, halogen types, and functional groups. Key comparisons include:

Physicochemical Properties

- Electron Effects : The electron-withdrawing fluorine at position 2 (benzyl) and 4 (phenyl) may polarize the pyridazine ring, affecting binding to targets like enzymes or receptors.

Structure-Activity Relationship (SAR)

Biological Activity

3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its effects on monoamine oxidase (MAO) enzymes, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyridazine core with fluorinated aromatic groups, which may enhance its interaction with biological targets. The presence of sulfur in the thioether linkage is also significant for its pharmacological properties.

1. Monoamine Oxidase Inhibition

Recent studies have highlighted the compound's inhibitory effects on MAO enzymes, particularly MAO-B. The following table summarizes the IC50 values for various derivatives of pyridazine, including 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine:

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine | 1.57 | 0.013 | 120.8 |

| T3 (Reference Compound) | 4.19 | 0.039 | 107.4 |

| Lazabemide (Reference) | - | - | - |

The compound exhibited a potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating its potential as a lead candidate for treating neurodegenerative disorders like Alzheimer’s disease .

2. Cytotoxicity Studies

Cytotoxicity assays using L929 fibroblast cells revealed that while some derivatives caused cell death at higher concentrations, 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine demonstrated significantly lower toxicity:

| Compound | Cytotoxicity IC50 (µM) |

|---|---|

| 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine | >120.6 |

| T3 (Reference Compound) | 27.05 |

These results suggest that this compound could be a safer alternative in therapeutic applications compared to other derivatives .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of fluorine atoms and the thioether group significantly enhances the inhibitory potency against MAO-B. The positioning of substituents on the aromatic rings also plays a crucial role in modulating activity:

- Ortho vs. Para Substitution : Compounds with ortho-substituted groups showed better inhibition compared to para-substituted analogs.

- Fluoro Substitution : The introduction of fluorine increased lipophilicity and binding affinity to MAO enzymes.

Case Studies

A study involving various pyridazinone derivatives demonstrated that modifications around the pyridazine core could yield compounds with selective MAO-B inhibition and reduced cytotoxicity, supporting the hypothesis that structural variations can lead to significant biological activity changes .

Q & A

Q. What are the key synthetic pathways for 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine, and how can reaction conditions influence yield?

The synthesis of pyridazine derivatives typically involves multi-step reactions, including nucleophilic substitution, Suzuki coupling, or thioether formation. For example, fluorophenyl groups can be introduced via cross-coupling reactions under palladium catalysis, while thioether linkages (e.g., 2-fluorobenzylthio) may require controlled nucleophilic attack on a pyridazine precursor. Reaction parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents (e.g., 1.2 equivalents of 2-fluorobenzylthiol) critically impact yield and purity . Optimization studies using Design of Experiments (DoE) can systematically evaluate these variables.

Q. What safety protocols are recommended for handling fluorinated pyridazine derivatives in laboratory settings?

Fluorinated compounds often require stringent safety measures due to potential toxicity and environmental persistence. Key protocols include:

- Use of fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).

- Segregation of waste into halogenated solvent containers for professional disposal.

- Monitoring for respiratory or dermal irritation, as fluorinated aromatic compounds may exhibit bioaccumulation risks.

Refer to GHS guidelines for hazard statements (e.g., H303/H313/H333) and employ neutralization protocols for acidic/basic byproducts .

Q. How can researchers validate the structural integrity of 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine post-synthesis?

Structural validation relies on spectroscopic and crystallographic methods:

- NMR : NMR confirms fluorine placement, while NMR identifies aromatic protons and thioether linkages.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 357.08).

- X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral distortions, critical for confirming regioselectivity in heterocyclic systems .

Advanced Research Questions

Q. How can conflicting data on the biological targets of fluorinated pyridazines be resolved?

Discrepancies in reported targets (e.g., kinase inhibition vs. GPCR modulation) may arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Strategies include:

- Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess specificity.

- Biophysical Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities.

- Gene Knockdown Studies : CRISPR/Cas9-mediated silencing of suspected targets to observe phenotypic changes .

Q. What methodologies are effective for optimizing the pharmacokinetic (PK) properties of 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine?

PK optimization involves structural modifications guided by computational and experimental

- LogP Adjustments : Introduce polar groups (e.g., hydroxyl or amine) to reduce lipophilicity, improving aqueous solubility.

- Metabolic Stability : Replace labile substituents (e.g., methylthio with trifluoromethyl) to resist cytochrome P450 oxidation.

- In Silico Modeling : QSAR models predict ADME parameters, while molecular dynamics simulations assess membrane permeability .

Q. How can crystallographic data resolve ambiguities in the conformational flexibility of 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)pyridazine?

Single-crystal X-ray diffraction provides atomic-level insights:

- Torsion Angles : Measure the dihedral angle between the pyridazine core and fluorophenyl rings (e.g., 15–30° for optimal π-π stacking).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) that stabilize crystal packing.

- Disorder Modeling : Refine occupancy factors for flexible substituents (e.g., 2-fluorobenzyl group) to account for rotational freedom .

Q. What strategies address low reproducibility in biological assays involving this compound?

Non-reproducible results may stem from batch-to-batch variability or assay interference. Mitigation approaches:

- Purity Standards : Use HPLC (≥95% purity) and elemental analysis to validate compound batches.

- Counter-Screening : Test for fluorescence quenching or aggregation-based inhibition (e.g., dynamic light scattering).

- Stability Studies : Monitor degradation in DMSO stock solutions via LC-MS over time .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and replicate studies across independent labs.

- Structural Analog Design : Prioritize derivatives with electron-withdrawing groups (e.g., -CF) to enhance target engagement, guided by docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.